(R)-(-)-JQ1 Enantiomer

Catalog No.
S007602
CAS No.
1268524-71-5
M.F
C23H25ClN4O2S
M. Wt
457.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-JQ1 Enantiomer

CAS Number

1268524-71-5

Product Name

(R)-(-)-JQ1 Enantiomer

IUPAC Name

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1

InChI Key

DNVXATUJJDPFDM-QGZVFWFLSA-N

SMILES

Array

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

LSM-6333 is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and a tert-butyl ester.

(R)-(-)-JQ1 is a thienotriazolodiazepine derivative and the enantiomerically pure, inactive stereoisomer of the potent BET bromodomain inhibitor (+)-JQ1. In procurement and assay design, it is exclusively utilized as a structurally matched negative control probe. Because it shares the exact molecular weight, lipophilicity, and cell permeability of the active (+)-JQ1 but lacks affinity for BRD2, BRD3, BRD4, and BRDT, it is indispensable for validating on-target epigenetic mechanisms. Procuring this specific enantiomer allows researchers and industrial screening programs to definitively isolate BET-dependent phenotypic responses from off-target scaffold toxicity or formulation artifacts[1].

Substituting (R)-(-)-JQ1 with generic vehicle controls (such as DMSO) or structurally unrelated inactive compounds introduces critical confounding variables in pharmacological assays. DMSO cannot replicate the specific physicochemical properties, cellular penetration rates, or potential off-target interactions of the thienodiazepine core. Without procuring the exact enantiomeric match, researchers cannot prove that the cytotoxicity or transcriptional repression observed with the active (+)-JQ1 is exclusively driven by acetyl-lysine competitive binding rather than baseline scaffold toxicity. Procuring (R)-(-)-JQ1 ensures perfect ADME and lipophilicity parity, making it the only scientifically rigorous baseline for BET inhibition studies[1].

Complete Abolition of BRD4 Binding Affinity

The primary procurement value of (R)-(-)-JQ1 lies in its complete lack of binding to BET family proteins, despite structural identicality to the active probe. In ALPHA-screen assays measuring the inhibition of tetra-acetylated Histone H4 peptide binding to BRD4, the active (+)-JQ1 enantiomer demonstrates an IC50 of 77 nM for BRD4(1). In stark contrast, the (R)-(-)-JQ1 enantiomer exhibits an IC50 >10,000 nM, representing a greater than 130-fold reduction in target affinity [1].

Evidence DimensionBRD4(1) Binding Inhibition (IC50)
Target Compound Data> 10,000 nM
Comparator Or Baseline(+)-JQ1 (Active Enantiomer): 77 nM
Quantified Difference> 130-fold loss of affinity
ConditionsCell-free ALPHA-screen luminescence proximity assay

Guarantees that the compound will not engage the BET bromodomain, making it an ideal true-negative baseline for target validation.

Elimination of On-Target Cytotoxicity in BET-Dependent Carcinoma

To validate that cellular growth arrest is mechanism-specific, (R)-(-)-JQ1 must demonstrate biological inertness in BET-dependent models. In patient-derived NUT midline carcinoma (NMC) cell lines, the active (+)-JQ1 enantiomer potently suppresses cellular viability with an IC50 of 4 nM. Conversely, the (R)-(-)-JQ1 enantiomer shows no significant effect on cell growth or viability, effectively functioning as a biologically silent structural analog [1].

Evidence DimensionCellular Viability Inhibition (IC50)
Target Compound DataInactive (No significant effect)
Comparator Or Baseline(+)-JQ1 (Active Enantiomer): 4 nM
Quantified DifferenceComplete loss of anti-proliferative activity
ConditionsIn vitro viability assay in patient-derived NMC cells

Proves that any observed cell death in screening assays is due to BET inhibition rather than non-specific thienodiazepine toxicity.

Preservation of Transcriptional Baselines in Leukemia Models

In acute myelogenous leukemia (AML) blast progenitor cells, BET inhibition is known to downregulate critical oncogenes. Treatment with the active (+)-JQ1 significantly reduces the binding of BRD4 and RNA polymerase II to the DNA of c-MYC and BCL2, leading to their depletion. However, treatment with the inactive (R)-(-)-JQ1 enantiomer completely fails to repress c-MYC or BCL2 expression, maintaining the transcriptional baseline identical to untreated controls [1].

Evidence Dimensionc-MYC and BCL2 Transcriptional Repression
Target Compound DataNo repression (maintains baseline)
Comparator Or Baseline(+)-JQ1: Significant reduction in c-MYC/BCL2 levels
Quantified DifferenceComplete abolition of transcriptional repression
ConditionsHuman AML blast progenitor cells

Ensures that gene expression profiling experiments have a structurally matched control that does not artificially alter oncogene transcription.

Physicochemical Parity for Formulation and Permeability Controls

A critical procurement requirement for a negative control is identical formulation behavior and cellular penetrance. (R)-(-)-JQ1 shares the exact molecular weight (456.99 g/mol) and lipophilicity profile of the active (+)-JQ1 enantiomer. When formulated in standard in vitro vehicles (e.g., DMSO) or in vivo delivery systems, it exhibits identical solubility limits and membrane permeability rates, unlike generic vehicle controls which cannot mimic the physical presence of the thienodiazepine scaffold in lipid bilayers [1].

Evidence DimensionMolecular Weight and Scaffold Lipophilicity
Target Compound Data456.99 g/mol; identical scaffold
Comparator Or BaselineDMSO (Vehicle): 78.13 g/mol; lacks scaffold
Quantified Difference100% structural and physicochemical parity with active probe
ConditionsStandard assay formulation and cell culture media

Eliminates physical formulation artifacts and differential cell penetration rates as confounding variables in assay reproducibility.

Negative Control in High-Throughput Epigenetic Screening

(R)-(-)-JQ1 is essential for hit validation in high-throughput screening (HTS) campaigns targeting BET bromodomains. By running (R)-(-)-JQ1 in parallel with active hits, screening programs can immediately flag false positives caused by generic scaffold toxicity or assay interference, ensuring that only genuine acetyl-lysine competitive inhibitors advance in the pipeline [1].

In Vivo Pharmacological Validation in Oncology Models

When testing BET inhibitors in patient-derived xenograft (PDX) models, such as those for NUT midline carcinoma or AML, (R)-(-)-JQ1 serves as the optimal in vivo vehicle control. Because it shares the exact pharmacokinetic and tissue distribution profile of (+)-JQ1 without engaging the target, it rigorously proves that observed tumor regression is mechanism-dependent[REFS-1, REFS-2].

Transcriptional Profiling and RNA-Seq Baselines

In transcriptomic studies investigating the role of BRD4 in oncogene regulation (e.g., c-MYC or BCL2 expression), (R)-(-)-JQ1 is used to establish a clean baseline. It accounts for any transcriptional noise induced by the physical presence of the small molecule in the cell, allowing researchers to isolate the specific gene expression changes driven by BRD4 eviction from chromatin[2].

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

456.1386749 Da

Monoisotopic Mass

456.1386749 Da

Heavy Atom Count

31

Wikipedia

LSM-6333

Dates

Last modified: 08-15-2023
[1]. Filippakopoulos, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. [2]. Mahe M, et al. An FGFR3/MYC positive feedback loop provides new opportunities for targeted therapies in bladder cancers. EMBO Mol Med. 2018 Feb 20. pii: e8163.

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